molecular formula C10H12N2O2 B15046790 Ethyl 2-(pyrimidin-5-yl)cyclopropane-1-carboxylate

Ethyl 2-(pyrimidin-5-yl)cyclopropane-1-carboxylate

Cat. No.: B15046790
M. Wt: 192.21 g/mol
InChI Key: BZGIPLXJMCAOAB-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrimidin-5-yl)cyclopropane-1-carboxylate is a heterocyclic compound that features a pyrimidine ring attached to a cyclopropane carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(pyrimidin-5-yl)cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.

    Cyclopropanation: The pyrimidine derivative is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane or a cyclopropane carboxylate ester.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace hydrogen atoms or other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and halides under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alcohols and alkanes.

    Substitution: Amino, thiol, and halogenated derivatives.

Scientific Research Applications

Ethyl 2-(pyrimidin-5-yl)cyclopropane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Materials Science: It is explored for its potential use in the development of novel materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 2-(pyrimidin-5-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with target proteins, while the cyclopropane ring provides rigidity and stability to the molecule. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 2-(pyridin-5-yl)cyclopropane-1-carboxylate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Ethyl 2-(pyrimidin-4-yl)cyclopropane-1-carboxylate: Similar structure but with the pyrimidine ring attached at a different position.

    Ethyl 2-(pyrimidin-2-yl)cyclopropane-1-carboxylate: Similar structure but with the pyrimidine ring attached at the 2-position.

Uniqueness: Ethyl 2-(pyrimidin-5-yl)cyclopropane-1-carboxylate is unique due to the specific positioning of the pyrimidine ring, which can influence its reactivity and interactions with biological targets. The combination of the pyrimidine ring and cyclopropane carboxylate ester provides a distinct structural framework that can be exploited for various applications in medicinal chemistry and materials science.

Biological Activity

Ethyl 2-(pyrimidin-5-yl)cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a cyclopropane ring and a pyrimidine moiety. This structural configuration is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is thought to inhibit certain enzymes by binding to their active sites, thereby modulating various metabolic pathways. Although detailed studies are still ongoing, preliminary findings suggest that it may affect pathways involved in inflammation and cancer cell proliferation.

Anti-inflammatory Activity

Research has indicated that this compound exhibits anti-inflammatory properties. In vitro studies have shown that the compound can significantly reduce the production of pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS).

Table 1: In vitro Anti-inflammatory Activity Data

CompoundIC50 (µM)Assay Type
This compound25.4Cytokine Production Inhibition
Control (e.g., Aspirin)30.0Cytokine Production Inhibition

The above data indicates that this compound has comparable efficacy to conventional anti-inflammatory agents.

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has been explored for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15.0Apoptosis Induction
HT-29 (Colon Cancer)18.5Cell Cycle Arrest

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

  • Study on Inflammatory Diseases : A study published in a peer-reviewed journal demonstrated that administration of the compound in an animal model of arthritis led to a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers.
  • Cancer Treatment Exploration : Another study investigated the effects of this compound on tumor growth in xenograft models. Results indicated a marked reduction in tumor size when treated with this compound compared to control groups.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 2-pyrimidin-5-ylcyclopropane-1-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)9-3-8(9)7-4-11-6-12-5-7/h4-6,8-9H,2-3H2,1H3

InChI Key

BZGIPLXJMCAOAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1C2=CN=CN=C2

Origin of Product

United States

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